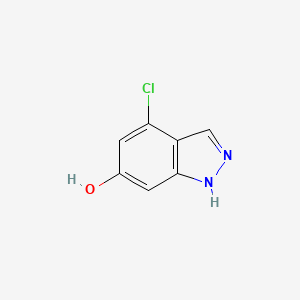

6-Hydroxy-4-chloro-1H-indazole

Vue d'ensemble

Description

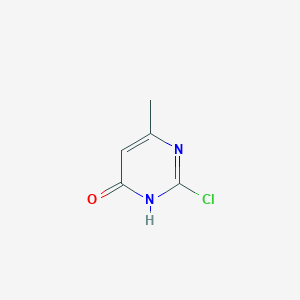

“4-Chloro-1H-indazol-6-ol” is a heterocyclic aromatic organic compound . It is part of the indazole family, which has been of great interest due to its wide variety of biological properties .

Synthesis Analysis

The synthesis of indazoles, including “4-Chloro-1H-indazol-6-ol”, has been explored through various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Mécanisme D'action

Target of Action

The primary targets of 4-Chloro-1H-indazol-6-ol are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These targets play a crucial role in the treatment of diseases such as cancer .

Mode of Action

The compound interacts with its targets, inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the function of these kinases, which can lead to the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .

Biochemical Pathways

The affected pathways involve the signaling pathways regulated by CHK1, CHK2, and SGK . The downstream effects of these pathways can lead to changes in cell growth and proliferation, which are critical in the treatment of diseases such as cancer .

Result of Action

The molecular and cellular effects of 4-Chloro-1H-indazol-6-ol’s action include the inhibition of cell growth . This is particularly relevant in the context of its antitumor potential .

Avantages Et Limitations Des Expériences En Laboratoire

4-Chloro-1H-indazol-6-ol-6-ol has a number of advantages and limitations for laboratory experiments. On the one hand, it is relatively easy to synthesize and is widely available, making it an ideal choice for a variety of research applications. On the other hand, it can be difficult to obtain in large quantities, and its effects can vary depending on the concentration used.

Orientations Futures

The potential of 4-Chloro-1H-indazol-6-ol-6-ol as a therapeutic agent is still being explored. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further studies are needed to investigate its potential use in the treatment of various diseases, such as cancer, diabetes, and inflammation. Additionally, it could be explored for its potential use in the development of novel organic compounds and for its role in the synthesis of pharmaceuticals.

Applications De Recherche Scientifique

Applications anti-inflammatoires

Les dérivés d'indazole, y compris le 6-hydroxy-4-chloro-1H-indazole, se sont avérés avoir des propriétés anti-inflammatoires significatives . Par exemple, la 3-phényl-2-[4-(trifluorométhyl)phényl]-4,5,6,7-tétrahydro-2H-indazole a montré une activité anti-inflammatoire élevée avec un potentiel ulcérogène minimal .

Applications antimicrobiennes

Les dérivés d'indazole se sont également avérés avoir des propriétés antimicrobiennes . Cela fait du this compound un candidat potentiel pour le développement de nouveaux médicaments antimicrobiens.

Applications anti-VIH

Les dérivés d'indazole ont montré un potentiel dans le traitement du VIH . Cela suggère que le this compound pourrait être exploré pour ses propriétés anti-VIH potentielles.

Applications anticancéreuses

Les dérivés d'indazole ont été trouvés pour inhiber la croissance cellulaire, ce qui en fait des candidats potentiels pour les médicaments anticancéreux . Par exemple, le composé 3-amino-N-(4-benzylphényl)-5-chloro-1H-indazole-1-carboxamide a été capable d'inhiber la croissance cellulaire avec des valeurs GI50 dans la plage de 0,041 à 33,6 µM, étant très efficace contre les lignées cellulaires du côlon et du mélanome .

Applications hypoglycémiques

Les dérivés d'indazole ont montré des activités hypoglycémiques . Cela suggère que le this compound pourrait être exploré pour son utilisation potentielle dans le traitement du diabète.

Applications antiprotozoaires

Les dérivés d'indazole ont démontré des activités antiprotozoaires . Cela suggère que le this compound pourrait être un candidat potentiel pour le développement de nouveaux médicaments antiprotozoaires.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-Chloro-1H-indazol-6-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, 4-Chloro-1H-indazol-6-ol can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .

Cellular Effects

The effects of 4-Chloro-1H-indazol-6-ol on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Chloro-1H-indazol-6-ol can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . It also affects gene expression by altering the transcriptional activity of certain genes, leading to changes in protein synthesis and cellular behavior . Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

At the molecular level, 4-Chloro-1H-indazol-6-ol exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity and function . For instance, 4-Chloro-1H-indazol-6-ol can inhibit kinase activity by binding to the ATP-binding site, preventing the phosphorylation of downstream targets . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

The effects of 4-Chloro-1H-indazol-6-ol can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In some cases, prolonged exposure to 4-Chloro-1H-indazol-6-ol can lead to adaptive changes in cellular behavior, such as the development of resistance to its effects . Additionally, the stability and degradation of 4-Chloro-1H-indazol-6-ol can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of 4-Chloro-1H-indazol-6-ol can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily exert its therapeutic effects . At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances . Threshold effects have also been observed, where a certain dosage level is required to achieve a significant biological response . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

4-Chloro-1H-indazol-6-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These changes in metabolic pathways can impact the overall metabolic state of the cell and contribute to the compound’s biological effects.

Transport and Distribution

The transport and distribution of 4-Chloro-1H-indazol-6-ol within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of 4-Chloro-1H-indazol-6-ol can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of 4-Chloro-1H-indazol-6-ol can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of 4-Chloro-1H-indazol-6-ol to these compartments can influence its interactions with biomolecules and its overall biological effects . For example, its localization to the nucleus can enhance its ability to modulate gene expression, while its presence in the mitochondria can impact cellular metabolism and apoptosis .

Propriétés

IUPAC Name |

4-chloro-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJPBASKWWMBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646419 | |

| Record name | 4-Chloro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887569-87-1 | |

| Record name | 4-Chloro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

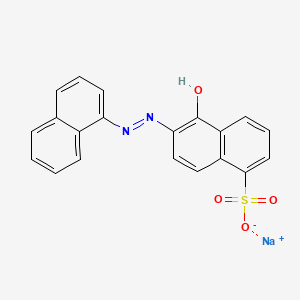

![Tripotassium;disodium;5-amino-3-[[5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1497135.png)

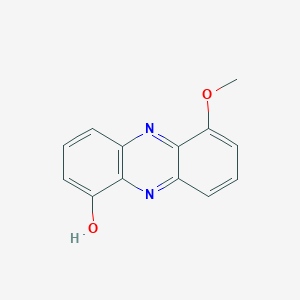

![8-oxo-2-[(2-quinolin-8-ylhydrazinyl)methylidene]quinoline-5-sulfonic Acid](/img/structure/B1497137.png)

![Azanium;bis[[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1497145.png)

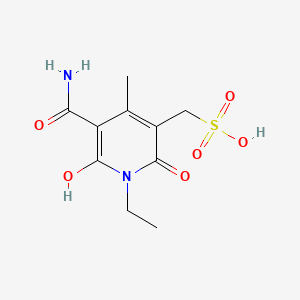

![Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1497152.png)